![molecular formula C14H16BNO5S B1450863 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid CAS No. 913836-05-2](/img/structure/B1450863.png)
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Descripción general
Descripción
“3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid” is a chemical compound with the molecular formula C14H16BNO5S . It is a boronic acid derivative, which means it contains a boronic acid functional group. This compound is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid” consists of a phenyl ring attached to a boronic acid group and a sulfamoyl group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Aplicaciones Científicas De Investigación
Bromophenol Derivatives Research
Bromophenol derivatives, structurally related to the target compound through their methoxy and phenyl groups, have been isolated from red algae and studied for their biological activity. However, these compounds were found inactive against several human cancer cell lines and microorganisms, indicating specificity in their bioactivity profile (Zhao et al., 2004).
N-Protection of O-Aryl Sulfamates
The stability and reactivity of sulfamates, which share a functional group similarity with the target compound, have been enhanced through N-protection. This method facilitates the synthesis of phenolic O-sulfamates, making it significant for medicinal chemistry applications (Reuillon et al., 2012).
Supramolecular Assemblies with Phenylboronic Acids
Phenylboronic acids, which are core to the target compound's structure, have been used to design and synthesize supramolecular assemblies. These assemblies exploit the ability of phenylboronic acids to form hydrogen bonds, demonstrating their utility in constructing complex molecular architectures (Pedireddi & Seethalekshmi, 2004).
Proton Exchange Membranes
Sulfonated poly(arylene ether sulfone) copolymers, incorporating functional groups similar to those in the target compound, have been synthesized for use as proton exchange membranes in fuel cells. This highlights the application of such functionalized materials in energy technology (Kim, Robertson, & Guiver, 2008).
Antioxidant Properties in Polymers
The modification of kraft lignin and vanillyl alcohol under acidic conditions demonstrates the potential of methoxy and phenyl derivatives to enhance antioxidant properties in polymers, which can be beneficial for material science and sustainability (Pouteau et al., 2005).
Mecanismo De Acción
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of bioconjugation .
Sulfamoyl Compounds
Sulfamoyl compounds contain a sulfamoyl group (SO2NH2), which is known for its role in many drugs, including diuretics and antibiotics. They often act by inhibiting enzymes or interacting with metabolic pathways .
Phenyl Group
The phenyl group is a common structural component in many organic compounds, including drugs. It often contributes to the lipophilicity of the compound, which can affect its pharmacokinetics .
Methoxy Group
The methoxy group (OCH3) is a common substituent in organic chemistry. It can affect the polarity of the molecule and influence its interactions with biological targets .
Propiedades
IUPAC Name |
[3-[(4-methoxyphenyl)methylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO5S/c1-21-13-7-5-11(6-8-13)10-16-22(19,20)14-4-2-3-12(9-14)15(17)18/h2-9,16-18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQHVSULVGIBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657050 | |
| Record name | (3-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid | |
CAS RN |
913836-05-2 | |
| Record name | (3-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-Methoxybenzyl)sulphamoyl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



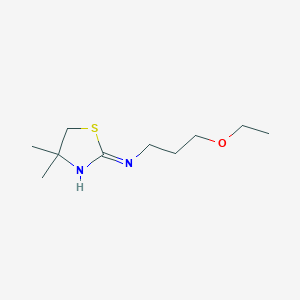
![2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol](/img/structure/B1450782.png)

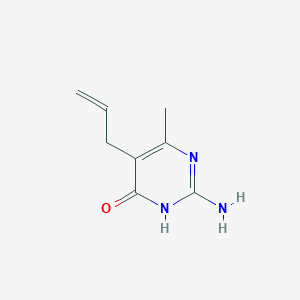

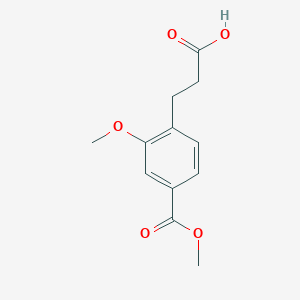
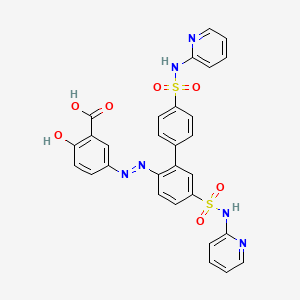
![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)

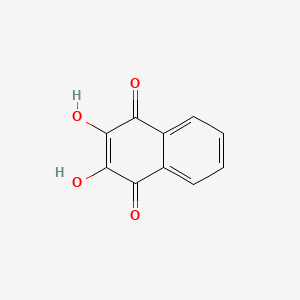
![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1450797.png)
![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)
![2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B1450803.png)